Myosmine

Description

This compound has been reported in Duboisia hopwoodii, Nicotiana tabacum, and Euglena gracilis with data available.

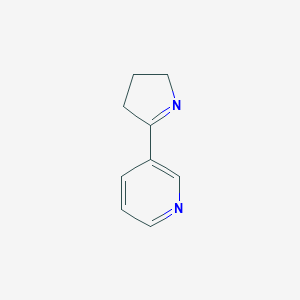

alkaloid found in Nicotiana; structure

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNGWXJMIILTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891866 | |

| Record name | Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

532-12-7 | |

| Record name | Myosmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myosmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Pyrrolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYOSMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.5 - 42 °C | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Myosmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, systematically named 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a pyridine alkaloid structurally related to nicotine.[1] Initially identified as a minor alkaloid in tobacco plants (Nicotiana species), its presence has since been documented in a wide array of dietary sources, including nuts, cereals, fruits, vegetables, and dairy products.[1][2][3] This widespread occurrence, coupled with its biological activities, has made this compound a compound of significant interest in the fields of toxicology, pharmacology, and drug development.[1][3] Chemically, this compound's structure, featuring a pyridine ring linked to a dihydropyrrole moiety, imparts unique physicochemical properties and reactivity.[2] Of particular note is its ability to undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent esophageal and oral carcinogen, highlighting its toxicological relevance.[1][4] Furthermore, this compound exhibits pharmacological activity, including the inhibition of the enzyme aromatase and weak binding to neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, analytical determination, and biological significance.

Chemical Structure and Identification

This compound is a bicyclic heterocyclic compound composed of a pyridine ring substituted at the 3-position with a 3,4-dihydro-2H-pyrrole (a pyrroline) ring.[7] The molecule is optically inactive.[8]

| Identifier | Value | Reference |

| IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | [7] |

| Synonyms | 3-(1-Pyrrolin-2-yl)pyridine; Dehydronornicotine | [7][9] |

| CAS Number | 532-12-7 | [7] |

| Molecular Formula | C₉H₁₀N₂ | [7] |

| Molar Mass | 146.19 g/mol | [7] |

| InChI | InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | [7] |

| InChIKey | DPNGWXJMIILTBS-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1CC(=NC1)C2=CN=CC=C2 | [7] |

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid at room temperature.[2] It is characterized as a bifunctional base due to the presence of two nitrogen atoms with distinct basicities.[2]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Melting Point | 40.5 - 47 °C | [2][7] |

| Boiling Point | 285 - 290 °C (at 760 mmHg); 82 - 83 °C (at 0.5 mmHg) | [2][8] |

| Density | 1.12 g/cm³ (solid at 20 °C) | [2] |

| pKa (Pyridine N) | 4.2 | [2] |

| pKa (Pyrroline N) | 7.8 | [2] |

| Water Solubility | 3.2 g/L (at neutral pH, increases in acidic conditions) | [2] |

| Organic Solvent Solubility | Ethanol: 85 g/L; Methanol: 120 g/L; Acetone: 65 g/L (at 25 °C) | [2] |

| Log P (Octanol-Water) | 1.35 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the characteristic chemical shifts for this compound in chloroform-d (CDCl₃).

¹H NMR (400 MHz, CDCl₃) [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | 8.65 | dd | 4.8, 1.6 |

| H-4 (Pyridine) | 8.50 | dt | 8.0, 1.6 |

| H-5 (Pyridine) | 7.75 | ddd | 8.0, 2.4, 1.6 |

| H-6 (Pyridine) | 7.25 | dd | 8.0, 4.8 |

| H-3' (Pyrroline) | 6.35 | t | 3.2 |

| H-5' (Pyrroline) | 3.85 | t | 7.6 |

| H-4' (Pyrroline) | 2.75 | t | 7.6 |

¹³C NMR [2]

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 151.2 |

| C-6 (Pyridine) | 148.5 |

| C-4 (Pyridine) | 135.8 |

| C-3' (Pyrroline) | 134.2 |

| C-5 (Pyridine) | 133.5 |

| C-3 (Pyridine) | 123.5 |

| C-6 (Pyridine, alt.) | 122.8 |

| C-5' (Pyrroline) | 45.2 |

| C-4' (Pyrroline) | 28.7 |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound typically shows a prominent molecular ion peak and a characteristic fragmentation pattern involving the loss of an ethene molecule from the pyrroline ring.[10][11]

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) | [10] |

| Molecular Ion (M⁺) | m/z 146 | [10][11] |

| Major Fragment Ion | m/z 118 | [10][11] |

| Neutral Loss | 28 Da (C₂H₄) | [10] |

Experimental Protocols

Synthesis of this compound

A prevalent method for this compound synthesis involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, followed by acidic hydrolysis and decarboxylation.[2][8][12]

Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine ethyl nicotinate (1.0 eq) and sodium methoxide (1.5 eq) in toluene.[8][12]

-

Addition of Reagent: To the stirred mixture, add N-vinyl-2-pyrrolidone (1.1 eq).[8][12]

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.[8][12]

-

Cooling and Acidification: After reflux, cool the mixture to ambient temperature. Carefully add concentrated hydrochloric acid and water.[8][12]

-

Hydrolysis: Heat the acidified mixture at reflux for 6 hours to facilitate hydrolysis and decarboxylation.[8][12]

-

Basification and Extraction: After cooling, basify the mixture to a pH of 10 using a 50% NaOH solution.[8][12] Extract the aqueous layer with toluene or another suitable organic solvent (e.g., MTBE) multiple times.[8][12]

-

Purification: Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield crude this compound, which can be further purified by distillation.[8][12]

Extraction and Quantification from Biological Matrices

Isotope dilution mass spectrometry, using a deuterated internal standard like this compound-d₄, is the gold standard for accurate quantification.[5] The following protocol is a generalized method for LC-MS/MS analysis in human plasma.[13]

Methodology:

-

Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound-d₄ internal standard working solution (e.g., 100 ng/mL).[13]

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[13]

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[13]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and acetonitrile (or methanol) with additives like formic acid.[7]

-

Mass Spectrometric Detection: Introduce the column eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[13] Monitor specific precursor-to-product ion transitions for both this compound and this compound-d₄ to ensure selectivity and sensitivity.[13]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the this compound concentration in the samples from this curve.[5]

Biological Activities and Pathways

Metabolism

Studies in Wistar rats have identified the primary metabolic pathways of this compound. The major metabolites, accounting for over 70% of the dose excreted in urine, are 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid (keto acid).[14][15] Minor metabolites include 3-pyridylmethanol, 3'-hydroxythis compound, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[14][15] The formation of some of these metabolites may be explained by a peroxidation reaction pathway.[16][17]

Nitrosation and Carcinogenicity

Under acidic conditions, such as those in the stomach, this compound can be readily nitrosated to form N'-nitrosonornicotine (NNN) and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[4] NNN is classified as a Group 1 carcinogen by the IARC and is particularly linked to esophageal cancer.[1][4] This endogenous formation of a potent carcinogen from a dietary component is a significant toxicological concern.[4]

Aromatase Inhibition

This compound has been shown to be an inhibitor of human aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone) to estrogens (like estradiol).[6] this compound inhibits aromatase with an IC₅₀ of 33 µM, making it approximately seven times more potent than nicotine (IC₅₀: 223 µM).[6] This inhibition can disrupt sexual hormone homeostasis.[6]

Conclusion

This compound is a structurally unique alkaloid with a dual significance stemming from its widespread dietary presence and its diverse biological activities. While its acute toxicity is low, its potential for endogenous conversion into the potent carcinogen NNN warrants considerable attention from a public health perspective. The development of robust analytical methods, such as the isotope-dilution mass spectrometry protocols detailed herein, is crucial for accurately assessing human exposure from both tobacco and non-tobacco sources. Furthermore, its ability to inhibit aromatase suggests a potential for endocrine disruption and provides a basis for further pharmacological investigation. This guide serves as a foundational resource for professionals engaged in the study of this compound, providing the necessary chemical, analytical, and biological data to support future research and risk assessment efforts.

References

- 1. A Convenient Synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Determination of caffeine, this compound, and nicotine in chocolate by headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrosation of dietary this compound as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of human aromatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntk-kemi.com [ntk-kemi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Metabolism of this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Reaction of the tobacco alkaloid this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Myosmine Biosynthesis in Nicotiana tabacum: A Technical Guide

Introduction

Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine and is found as a minor component in various Nicotiana species, including commercial tobacco (Nicotiana tabacum).[1][2][3] While present in lower concentrations than nicotine, this compound is of significant interest to researchers, toxicologists, and drug development professionals. This interest stems from its potential biological activities and its role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) through nitrosation.[2][4][5] Unlike nicotine, which is primarily associated with tobacco, this compound has also been identified in a wide range of food products, representing a broader source of human exposure.[2][6] This guide provides an in-depth overview of the this compound biosynthetic pathway in Nicotiana tabacum, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Core Biosynthetic Pathway

The biosynthesis of this compound in Nicotiana tabacum is not a primary, dedicated pathway but is rather intrinsically linked to the metabolism of nicotine, the plant's principal alkaloid. This compound is understood to be a downstream product arising from the degradation or conversion of nornicotine.[1] The entire process begins with the synthesis of nicotine in the roots, followed by its transport to the leaves, subsequent demethylation to nornicotine, and the final conversion to this compound.

Step 1: Nicotine Biosynthesis (Precursor Formation)

Nicotine is composed of a pyridine ring and a pyrrolidine ring, which are synthesized via separate pathways and later condensed.[7]

-

Pyridine Ring Formation: The pyridine moiety is derived from aspartic acid, which is converted through several steps into nicotinic acid.[1] Key enzymes in this pathway include aspartate oxidase (AO) and quinolinate phosphoribosyltransferase (QPT).[7]

-

Pyrrolidine Ring Formation: The pyrrolidine ring originates from the polyamine putrescine. Putrescine can be produced from either ornithine via ornithine decarboxylase (ODC) or from arginine via arginine decarboxylase (ADC).[1][5] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine, a critical step in nicotine synthesis.[5]

These two ring structures are condensed to form nicotine, primarily in the plant's roots, before being transported to the leaves.[5][7]

Step 2: Conversion of Nicotine to Nornicotine

The pivotal step leading towards this compound is the N-demethylation of nicotine to produce nornicotine. This conversion is catalyzed by a specific group of cytochrome P450 monooxygenases known as nicotine N-demethylases (NNDs).[8][9][10] This process occurs mainly during leaf senescence and curing.[8][10]

In Nicotiana tabacum, three key NND enzymes have been identified and characterized:

-

CYP82E4: This is the primary enzyme responsible for the bulk of nicotine-to-nornicotine conversion in "converter" tobacco varieties, which accumulate high levels of nornicotine.[8][9][10]

-

CYP82E5v2 and CYP82E10: These enzymes are considered minor NNDs but contribute to the overall nornicotine pool.[10][11]

These enzymes exhibit enantioselectivity, preferentially demethylating (R)-nicotine over the more abundant (S)-nicotine.[11]

Step 3: Conversion of Nornicotine to this compound

The final step, the conversion of nornicotine to this compound, is less defined enzymatically within the plant compared to the preceding steps. This compound is considered to arise from the degradation or oxidation of nornicotine.[1] While a specific enzyme catalyzing this conversion in planta has not been fully characterized, the formation of this compound from nornicotine can occur through oxidative processes.[12][13] The presence of an imine bond in the this compound structure suggests a dehydrogenation or oxidation reaction from the pyrrolidine ring of nornicotine.

Caption: A diagram of the this compound biosynthesis pathway in Nicotiana tabacum.

Quantitative Data

The biosynthesis and accumulation of this compound are influenced by the kinetics of the NND enzymes and the overall alkaloid composition in the plant.

Table 1: Kinetic Properties of Nicotine N-Demethylases (NNDs) in N. tabacum This table summarizes the enantioselective demethylation rates of key NND enzymes expressed in yeast. The data highlights the preference for (R)-nicotine as a substrate.

| Enzyme | Substrate | Relative Demethylation Rate | Reference |

| CYP82E4 | (R)-nicotine | 3-fold faster than (S)-nicotine | [11] |

| (S)-nicotine | Baseline | [11] | |

| CYP82E5v2 | (R)-nicotine | 10-fold faster than (S)-nicotine | [11] |

| (S)-nicotine | Baseline | [11] | |

| CYP82E10 | (R)-nicotine | 10-fold faster than (S)-nicotine | [11] |

| (S)-nicotine | Baseline | [11] |

Table 2: Typical Alkaloid Composition in Mature N. tabacum Leaves This table provides a general overview of the relative abundance of this compound and its precursors in tobacco leaves. Actual concentrations can vary significantly based on cultivar, environmental conditions, and curing processes.

| Alkaloid | Typical % of Total Alkaloid Pool | Notes | Reference(s) |

| Nicotine | >90% | The primary alkaloid synthesized in the roots. | [1] |

| Nornicotine | 2-5% (in non-converter types) | Can increase to >90% in "converter" varieties post-curing. | [8][10] |

| This compound | <1% | Generally present in minute quantities; positively correlated with nornicotine content. | [1][5] |

| Anatabine | Minor | Also derived from the pyridine ring pathway. | [1] |

| Anabasine | Minor | Biosynthesis is distinct from nicotine. | [1] |

Experimental Protocols

The study of this compound biosynthesis relies on robust protocols for enzyme activity measurement and metabolite quantification.

Protocol 1: In Vitro Nicotine N-Demethylase (NND) Enzyme Assay

This protocol is adapted from methodologies used to characterize recombinant CYP82E4, CYP82E5v2, and CYP82E10.[11][14]

Objective: To measure the rate of nicotine conversion to nornicotine by a specific NND enzyme in vitro.

Materials:

-

Microsomal protein preparation containing the recombinant NND enzyme (e.g., from yeast expression system).

-

Tris buffer (25 mM, pH 7.5).

-

NADPH (2.5 mM).

-

Substrate: (R)-nicotine or (S)-nicotine solution. Radiolabeled [2′-¹⁴C]nicotine can be used for sensitive detection.

-

Quenching solution: Saturated sodium borate or another high pH buffer.

-

Extraction solvent: Methyl tert-butyl ether (MTBE) containing an internal standard (e.g., quinoline).

-

Bradford reagent for protein quantification.

Procedure:

-

Protein Quantification: Determine the concentration of the microsomal protein preparation using the Bradford protein assay.[15]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume of 20 µL) on ice:

-

Microsomal protein (to a final concentration of 0.5 mg/mL).

-

Tris buffer (25 mM).

-

NADPH (2.5 mM).

-

-

Initiate Reaction: Add the nicotine substrate (e.g., to a final concentration of 5 µM) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes). Time course experiments should be run to ensure initial velocity conditions are measured.

-

Stop Reaction: Terminate the reaction by adding the quenching solution.

-

Extraction: Add MTBE with the internal standard to the tube, vortex thoroughly, and centrifuge to separate the phases.

-

Analysis: Transfer the organic (MTBE) layer to a new vial for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of nornicotine produced. If using a radiolabeled substrate, quantification can be done via liquid scintillation counting.

-

Calculation: Calculate the specific activity of the enzyme (e.g., in pmol of nornicotine formed per mg of protein per minute).

Protocol 2: Quantification of this compound and Related Alkaloids by GC-MS

This is a generalized protocol for the analysis of alkaloids in a tobacco leaf matrix.

Objective: To extract and quantify this compound, nicotine, and nornicotine from N. tabacum leaf samples.

Materials:

-

Lyophilized and ground tobacco leaf tissue.

-

Extraction solution: Methanolic KOH or similar alkaline solvent.

-

Internal Standard (IS): e.g., quinoline or a deuterated analog like this compound-d4.

-

Anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., fused silica).

Procedure:

-

Sample Preparation:

-

Weigh approximately 100 mg of dried, homogenized leaf powder into a glass tube.

-

Add a known amount of the internal standard solution.

-

Add 5 mL of the extraction solution.

-

-

Extraction:

-

Vortex the mixture vigorously for 1 minute.

-

Agitate on a shaker at room temperature for 2 hours.

-

Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.

-

-

Cleanup:

-

Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Vortex briefly and centrifuge again.

-

-

Analysis by GC-MS:

-

Transfer the final clear extract to a GC vial.

-

Inject 1-2 µL of the sample into the GC-MS.

-

Typical GC Conditions: Use a temperature program that effectively separates the alkaloids of interest. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Typical MS Conditions: Operate in electron ionization (EI) mode. Monitor for characteristic ions of each analyte and the internal standard for quantification (Selected Ion Monitoring - SIM mode).

-

-

Quantification:

-

Generate a calibration curve using authentic standards of this compound, nicotine, and nornicotine with the internal standard.

-

Calculate the concentration of each alkaloid in the original sample based on the peak area ratios relative to the calibration curve.

-

References

- 1. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chinbullbotany.com [chinbullbotany.com]

- 5. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective demethylation of nicotine as a mechanism for variable nornicotine composition in tobacco leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of Myosmine in Food Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine.[1] Historically considered a minor alkaloid specific to tobacco (Nicotiana species), recent analytical investigations have revealed its widespread natural occurrence in a diverse range of common food products.[1][2] This discovery is of significant interest to the scientific community, as this compound is a known precursor to the carcinogenic tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN), through nitrosation.[1][3] The presence of this compound in the daily diet represents a previously unrecognized, ubiquitous source of exposure for the general population.[1]

This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food categories, details the established experimental protocols for its accurate quantification, and explores its biosynthetic origins and key biological signaling interactions.

Natural Occurrence and Quantitative Data

Initial studies identified this compound in nuts and nut products, but subsequent research has confirmed its presence across a broad spectrum of plant families.[2][3] Quantitative analyses have detected this compound in staple foods, including cereals, fruits, vegetables, and even dairy products, typically in concentrations measured in nanograms per gram (ng/g).[2][4]

Quantitative Data Summary

The following tables summarize the concentrations of this compound found in various food products as determined by gas chromatography-mass spectrometry (GC-MS).

Table 1: this compound Concentration in Cereals and Grains

| Food Item | This compound Concentration (ng/g) | Reference |

|---|---|---|

| Popcorn | 3.1 ± 0.9 | [5] |

| Wheat Flour | 0.7 ± 0.2 | [5] |

| Millet | 0.4 ± 0.1 | [5] |

| Maize (Corn) | 0.3 ± 0.1 | [5] |

| Rice | 0.2 ± 0.1 |[5] |

Table 2: this compound Concentration in Vegetables, Fruits, and Other Products

| Food Item | This compound Concentration (ng/g) | Reference |

|---|---|---|

| Potato (cooked) | 2.8 ± 0.8 | [5] |

| Cocoa | 0.6 ± 0.2 | [5] |

| Tomato | 0.2 ± 0.1 | [5] |

| Apple | 0.1 ± 0.0 | [5] |

| Pineapple | 0.1 ± 0.0 | [5] |

| Kiwi | 0.1 ± 0.0 | [5] |

| Carrot | 0.02 ± 0.01 |[5] |

Table 3: this compound Concentration in Dairy Products

| Food Item | This compound Concentration (ng/g) | Reference |

|---|---|---|

| Cream (30% fat) | 6.1 ± 1.8 | [5] |

| Milk (3.5% fat) | 0.5 ± 0.1 |[5] |

It is noteworthy that in the same studies, this compound was not detectable in several other common foods, including lettuce, spinach, cucumber, onion, banana, tangerines, and grapes.[2][3][4]

Biosynthesis and Formation

This compound is chemically and biosynthetically related to the more abundant tobacco alkaloids, nicotine and nornicotine.[6] While nornicotine is primarily formed by the demethylation of nicotine, a minor pathway involving the methylation of nornicotine to nicotine has also been established.[7] this compound is structurally an imine and exists in equilibrium with its corresponding amino ketone form. It can be formed from the oxidation of nicotine and can be chemically reduced to form nornicotine.[8][9] This close structural relationship suggests shared biosynthetic precursors and pathways in plants.

Caption: Relationship between this compound and other pyridine alkaloids.

Experimental Protocols for Quantification

Accurate quantification of this compound in complex food matrices requires robust analytical methods to achieve low detection limits and high precision. The gold-standard approach utilizes isotope dilution with a deuterated internal standard, such as this compound-d4, followed by analysis with mass spectrometry.[5]

Sample Preparation and Extraction

A widely adopted protocol for extracting this compound from diverse food matrices is based on a liquid-liquid extraction technique.[5][10]

-

Homogenization: Weigh 10 g of the food sample. Solid samples may require chopping or grinding to ensure homogeneity.[5]

-

Alkalinization: Add 50 mL of 1 M Sodium Hydroxide (NaOH) to the homogenized sample. This converts this compound into its more lipophilic imine form, facilitating extraction into an organic solvent.[5]

-

Internal Standard Spiking: Add a known quantity of this compound-d4 internal standard solution to the sample. This is critical for accurate quantification as it corrects for matrix effects and variations during sample workup.[5]

-

Solvent Extraction: Perform an extraction with 3 x 50 mL of dichloromethane (CH2Cl2) by shaking vigorously for 30 minutes.[5]

-

Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate (Na2SO4). Concentrate the final extract to approximately 1 mL under a gentle stream of nitrogen.[5]

Sample Cleanup

For some complex matrices, a cleanup step is necessary to remove interfering compounds.[2]

-

Solid-Phase Extraction (SPE): Apply the concentrated extract to a pre-conditioned C18 SPE cartridge.[5]

-

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove polar impurities.[5]

-

Elution: Elute the this compound and this compound-d4 from the cartridge with 5 mL of CH2Cl2.[5]

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume (e.g., 100 µL) of a solvent compatible with the analytical instrument, such as ethyl acetate.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New sources of dietary this compound uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. [PDF] The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum | Semantic Scholar [semanticscholar.org]

- 8. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Historical Research of Myosmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a minor tobacco alkaloid, has been a subject of scientific inquiry for nearly a century. Structurally related to nicotine, this pyridine alkaloid is found not only in tobacco products but also in a variety of common foodstuffs. Its presence in the human diet and its potential biological activities have made it a compound of interest for toxicologists, pharmacologists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, presenting key quantitative data, detailed experimental protocols from foundational studies, and visualizations of historical synthetic pathways.

Discovery and Early Structural Elucidation

This compound was first isolated from tobacco smoke in 1935 by the Austrian chemist A. Wenusch. This initial discovery was a significant step in characterizing the complex chemical composition of tobacco smoke beyond its primary alkaloid, nicotine. The structural elucidation of this compound was subsequently accomplished in 1936 by Späth and Kuffner, who identified it as 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. This structure revealed its close relationship to nicotine, differing by the presence of a double bond in the pyrrolidine ring.

Historical Synthesis Methods

Following its discovery, several methods for the chemical synthesis of this compound were developed. These early synthetic routes were crucial for obtaining sufficient quantities of the compound for further chemical and biological studies.

Pyrolysis of Nicotine

One of the earliest and most straightforward methods for preparing this compound was through the pyrolysis of nicotine. A 1944 patent by Woodward, Eisner, and Haines described a process where nicotine was passed over heated quartz chips.

Experimental Protocol: Pyrolysis of Nicotine

-

Apparatus: A reaction tube packed with 4-mesh quartz chips, heated in a furnace.

-

Procedure:

-

220 grams of nicotine were passed over 124 cc of quartz chips.

-

The reactor was maintained at a temperature of approximately 570°C.

-

The crude pyrolysate was collected and subjected to fractional distillation under reduced pressure to isolate this compound.

-

-

Yield: The patent does not state a direct percentage yield but provides boiling point data for the collected fractions, indicating successful isolation.

Condensation of Ethyl Nicotinate with N-vinyl-2-pyrrolidone

A more refined synthetic approach involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, followed by hydrolysis and decarboxylation. This method has been reported to produce this compound in good yields.

Experimental Protocol: Condensation Synthesis of this compound

-

Reagents: Ethyl nicotinate, sodium methoxide, N-vinyl-2-pyrrolidone, toluene, concentrated hydrochloric acid, sodium hydroxide.

-

Procedure:

-

A mixture of 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide in 100 mL of toluene was prepared in a flask equipped with a reflux condenser and stirrer.

-

40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone was added to the stirred mixture.

-

The reaction mixture was heated under reflux for 4 hours.

-

After cooling to room temperature, 102 mL of concentrated hydrochloric acid and 102 mL of water were added.

-

The mixture was then heated at reflux for another 6 hours.

-

After cooling, the solution was basified to pH 10 with a 50% sodium hydroxide solution.

-

The product was extracted with toluene (3 x 100 mL).

-

The combined organic extracts were dried over magnesium sulfate, and the solvent was evaporated under reduced pressure.

-

The crude product was purified by distillation.

-

-

Yield: Approximately 60%.

Quantitative Data from Historical Research

The following tables summarize key quantitative data from early research on this compound, providing a snapshot of the physical and chemical properties as they were initially characterized.

| Property | Reported Value | Reference |

| Melting Point | 44-45°C | Woodward, Eisner, and Haines (1945) |

| Boiling Point | 82-83°C at 0.5 mm Hg | ChemicalBook |

| Elemental Analysis (C) | 73.74% (Theoretical: 73.94%) | Woodward, Eisner, and Haines (1945) |

| Elemental Analysis (H) | 6.87% (Theoretical: 6.90%) | Woodward, Eisner, and Haines (1945) |

| Elemental Analysis (N) | 19.38% (Theoretical: 19.16%) | Woodward, Eisner, and Haines (1945) |

| Picrate Derivative M.P. | 184.0-185.0°C | Woodward, Eisner, and Haines (1945) |

Table 1: Physical and Chemical Properties of this compound from Early Studies

| Synthesis Method | Reported Yield | Reference |

| Pyrolysis of Nicotine | Not specified | Woodward, Eisner, and Haines (1944) |

| Condensation of Ethyl Nicotinate & N-vinyl-pyrrolidone | ~60% | (Referenced in modern synthetic methods) |

| Condensation of 1-(but-1-enyl)pyrrolidin-2-one with nicotinic acid ester | 77.2% | US Patent 8,389,733 B2 |

Table 2: Reported Yields from Historical and Subsequent Synthesis Methods

Early Pharmacological and Toxicological Research

Information on the pharmacological effects of this compound from the period immediately following its discovery is scarce in readily available literature. The focus of early research was primarily on its chemical characterization and synthesis. More recent studies have begun to elucidate its biological activities.

-

Genotoxicity: Later research has shown that this compound can exhibit genotoxic effects in human cells.

-

Enzyme Inhibition: this compound has been identified as an inhibitor of aromatase, an enzyme involved in estrogen synthesis.[1]

-

Receptor Binding: Studies have demonstrated that this compound has a low affinity for nicotinic acetylcholine receptors (nAChRs).

-

Metabolism: Research has identified several metabolites of this compound in rats, with 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid being the major urinary metabolites.

It is important to note that the detailed investigation of signaling pathways and specific mechanisms of action for many minor tobacco alkaloids, including this compound, is a more contemporary area of research. Early pharmacological studies in the 1930s and 1940s were generally focused on broader physiological effects, and specific molecular targets were often not identified.

Visualizations

Timeline of this compound Discovery and Key Research

Caption: A timeline highlighting the key milestones in the discovery and early research of this compound.

Experimental Workflow: Pyrolysis of Nicotine for this compound Synthesis

Caption: Workflow for the synthesis of this compound via the pyrolysis of nicotine.

Experimental Workflow: Condensation Synthesis of this compound

Caption: Workflow for the condensation synthesis of this compound.

Conclusion

The discovery of this compound in the 1930s marked an important step in understanding the chemical complexity of tobacco. Early research efforts focused on its isolation, structural elucidation, and the development of synthetic methods to enable further study. While detailed pharmacological investigations were not a primary focus in the initial decades following its discovery, modern research has revealed a range of biological activities, from enzyme inhibition to genotoxicity. This historical perspective provides a valuable foundation for contemporary researchers and drug development professionals exploring the toxicological profile and potential therapeutic applications of this compound and related compounds. The evolution of analytical and synthetic techniques has allowed for a much deeper understanding of this once-minor alkaloid, highlighting the continuous nature of scientific inquiry in the field of natural products.

References

Unveiling the Genotoxic Threat: A Technical Guide to the Cellular Effects of Myosmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a minor tobacco alkaloid also present in various food sources, is emerging as a significant genotoxic agent with potential implications for human health and carcinogenesis. This technical guide provides an in-depth analysis of the genotoxic effects of this compound in human cells, consolidating quantitative data, detailing experimental methodologies, and visualizing the known molecular pathways. Understanding the mechanisms by which this compound induces DNA damage and elicits cellular responses is crucial for risk assessment and the development of potential therapeutic interventions.

Data Presentation: Quantitative Analysis of this compound Genotoxicity

The genotoxicity of this compound has been quantified in several human cell types using various assays. The following tables summarize the key findings from these studies, offering a comparative overview of its DNA-damaging and mutagenic potential.

Table 1: DNA Damage in Human Cells Induced by this compound (Comet Assay)

| Cell Type | This compound Concentration | Exposure Time | DNA Damage (Olive Tail Moment - OTM) | Reference |

| Human Lymphocytes | 0, 5, 10, 25, 50 mM | 1 hour | Dose-dependent increase from 1.29 ± 0.13 to 18.25 ± 1.59 | [1][2] |

| Human Lymphocytes | 10 mM | 1, 3, 6, 24 hours | Time-dependent increase from 3.45 ± 0.43 to 57.77 ± 8.24 | [1][2] |

| Human Nasal Mucosal Cells | 0, 10, 25, 50, 100 mM | 1 hour | Dose-dependent increase from 1.17 ± 0.12 to 21.67 ± 2.97 | [1][2] |

| Human Esophageal Adenocarcinoma Cells (OE33) | 25-50 mM (neutral pH) | 1-24 hours | Weak genotoxic effect | [3] |

| Human Esophageal Adenocarcinoma Cells (OE33) | 5 mM (pH 6) | Not specified | Significant increase in OTM values | [3] |

| Human Esophageal Adenocarcinoma Cells (OE33) | 1-10 mM (with SIN-1) | 4 hours | Dose-dependent significant genotoxic effect | [3] |

Table 2: Mutagenic Effects of this compound in Human Cells (HPRT Gene Mutation Assay)

| Cell Type | This compound Concentration | Exposure Time | Mutant Frequency (x 10⁻⁶) | Reference |

| Human Lymphocytes | 1 mM | 4 hours | Increase from 0.73 ± 0.58 (control) to 1.14 ± 0.89 | [4] |

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for interpretation and replication.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay

This assay is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and incomplete excision repair sites.

-

Cell Preparation: Human lymphocytes are isolated from peripheral blood, and nasal mucosal cells are obtained from biopsies. Esophageal adenocarcinoma cells (OE33) are cultured.

-

This compound Treatment: Cells are incubated with varying concentrations of this compound for specific durations as indicated in Table 1.

-

Cell Embedding: Approximately 10,000 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).

-

Visualization and Analysis: The slides are examined using a fluorescence microscope. The resulting "comets" (a head of intact DNA and a tail of damaged DNA fragments) are analyzed using image analysis software to calculate the Olive Tail Moment (OTM), a measure of DNA damage.

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Gene Mutation Assay

This assay is used to determine the frequency of gene mutations in mammalian cells.

-

Cell Culture and Treatment: Human lymphocytes are isolated and treated with this compound (e.g., 1 mM for 4 hours).

-

Phenotypic Expression: After treatment, the cells are cultured for a period to allow for the expression of any mutations in the HPRT gene.

-

Selection of Mutants: The cells are then cultured in a selective medium containing a purine analog, such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while HPRT-deficient mutant cells will survive.

-

Cloning and Counting: The surviving mutant cells are cloned, and the number of colonies is counted to determine the mutant frequency.

This compound Activation and DNA Adduct Formation

This compound itself is not directly genotoxic but is activated through metabolic processes, primarily nitrosation and peroxidation, to form reactive intermediates that can bind to DNA, forming adducts. These adducts are the primary cause of the observed genotoxicity.

Activation Pathways

This compound can be activated via two main pathways:

-

Nitrosation: Under acidic conditions, such as those found in the stomach, this compound can react with nitrite to form N-nitrosonornicotine (NNN), a known carcinogen, and a reactive intermediate that leads to the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)-releasing DNA adducts.[2][3]

-

Peroxidation: this compound can also be activated by peroxidation, which also leads to the formation of HPB-releasing DNA adducts.[5]

Cellular Responses to this compound-Induced DNA Damage

The presence of this compound-induced DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. These responses include the activation of DNA repair pathways, cell cycle arrest, and, in cases of extensive damage, the induction of apoptosis (programmed cell death).

DNA Repair Inhibition

This compound has been shown to inhibit the repair of DNA lesions induced by other agents, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[3] While the specific DNA repair pathways affected by this compound are not yet fully elucidated, the formation of bulky DNA adducts suggests a potential interference with both Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. The repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) is known to be involved in repairing the types of adducts formed by this compound's reactive metabolites, and inhibition of this enzyme is a plausible mechanism of this compound's genotoxicity.[6][7][8][9][10]

Induction of Apoptosis

Studies have indicated that this compound can induce apoptosis in human cells. This process is likely initiated as a consequence of irreparable DNA damage. The exact signaling cascade, including the specific caspases involved and the role of the mitochondrial pathway, requires further investigation. However, it is plausible that the accumulation of DNA damage triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases such as caspase-3.[11][12][13][14][15][16][17]

Cell Cycle Arrest

To prevent the replication of damaged DNA, cells can activate cell cycle checkpoints, leading to a temporary arrest in specific phases of the cell cycle. While direct evidence for this compound-induced cell cycle arrest is still emerging, the induction of DNA damage would be expected to activate checkpoints at the G1/S and G2/M transitions, potentially involving key regulatory proteins such as p53 and p21.[18][19][20][21][22][23][24]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the genotoxic effects of this compound in human cells.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that this compound is a potent genotoxic agent in human cells. Its activation through common metabolic pathways leads to the formation of DNA adducts, resulting in DNA damage and mutations. While the initial mechanisms of this compound's genotoxicity are relatively well-understood, further research is imperative to fully elucidate the downstream cellular signaling pathways. A deeper understanding of how this compound affects specific DNA repair mechanisms, the precise apoptotic cascade it triggers, and its impact on cell cycle regulation will be critical for a comprehensive risk assessment and the development of targeted strategies to mitigate its harmful effects. This knowledge will be invaluable for researchers, scientists, and drug development professionals working to address the health risks associated with tobacco and dietary exposure to this ubiquitous alkaloid.

References

- 1. Genotoxic effects of this compound in human lymphocytes and upper aerodigestive tract epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrosation of dietary this compound as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. O6-methylguanine-DNA methyltransferase inhibition leads to cellular senescence and vascular smooth muscle dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting O⁶-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O6-Methylguanine-DNA methyltransferase inactivation and chemotherapy [pubmed.ncbi.nlm.nih.gov]

- 9. The specific role of O6-methylguanine-DNA methyltransferase inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells: an integrated in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondria Released by Apoptotic Cell Death Initiate Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Caspase-3-mediated apoptosis of human eosinophils by the tissue-invading helminth Paragonimus westermani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spermine triggers the activation of caspase-3 in a cell-free model of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Khan Academy [khanacademy.org]

- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 22. youtube.com [youtube.com]

- 23. Age‐associated expression of p21and p53 during human wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

Myosmine as an Aromatase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosmine, a minor tobacco alkaloid also present in various food sources, has emerged as a noteworthy inhibitor of aromatase (cytochrome P450 19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens, converting androgens into estrogens, and is a well-established therapeutic target in the treatment of hormone-dependent breast cancer. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interaction with aromatase, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on Aromatase Inhibition

This compound has been demonstrated to inhibit human aromatase with significant potency. The available quantitative data for this compound and related tobacco alkaloids are summarized below for comparative analysis.

| Compound | IC50 (µM) | Relative Potency vs. Nicotine | Source |

| This compound | 33 ± 2 | ~7-fold more potent | [1][2] |

| Nicotine | 223 ± 10 | 1 (Reference) | [1][2][3] |

| Cotinine | ~446 (twice less potent than nicotine) | ~0.5-fold | [3] |

| Anabasine | Inhibition observed, specific IC50 not detailed in the provided search results | Not specified | [4][5] |

| N-n-octanoylnornicotine | 310 (MDA-MB-231 cells), 450 (SK-BR-3 cells) | Not directly compared to nicotine | [6] |

| N-(4-hydroxyundecanoyl)anabasine | 20 (MDA-MB-231 cells), ~2 (SK-BR-3 cells) | Not directly compared to nicotine | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and cell-based assessment of aromatase inhibition, based on established scientific literature.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This radiometric assay is a standard method for determining the direct inhibitory effect of a compound on aromatase activity.

Materials:

-

Human placental microsomes (commercially available or prepared by differential centrifugation)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human placental microsomes (typically 20-50 µg of protein), and the desired concentration of this compound (or vehicle control). Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiation of Reaction: Start the enzymatic reaction by adding [1β-³H]-androstenedione (substrate, typically at a concentration close to its Km, e.g., 50 nM) and NADPH (cofactor, e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of chloroform to extract the steroids. Vortex vigorously and centrifuge to separate the aqueous and organic phases.

-

Separation of Tritiated Water: The aromatization of [1β-³H]-androstenedione results in the release of ³H₂O into the aqueous phase. Carefully transfer a portion of the aqueous supernatant to a new tube.

-

Removal of Unreacted Substrate: Add dextran-coated charcoal to the aqueous sample to adsorb any remaining unreacted [1β-³H]-androstenedione. Incubate on ice and then centrifuge.

-

Quantification: Transfer the charcoal-treated supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of ³H₂O formed is proportional to the aromatase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based Aromatase Inhibition Assay in MCF-7 Breast Cancer Cells

This assay assesses the ability of a compound to inhibit aromatase activity within a cellular environment, providing insights into its potential therapeutic efficacy.

Materials:

-

MCF-7 human breast cancer cells (aromatase-expressing)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Testosterone (substrate)

-

Test compound (this compound)

-

96-well cell culture plates

-

MTT or other cell viability assay reagents

-

ELISA kit for estradiol quantification

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS to remove endogenous steroids.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of a fixed concentration of testosterone (e.g., 10 nM). Include control wells with testosterone only (positive control for proliferation) and wells with no testosterone (negative control).

-

Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 4-6 days).

-

Assessment of Cell Proliferation:

-

At the end of the incubation period, perform an MTT assay or other cell viability assay to determine the effect of this compound on testosterone-induced cell proliferation.

-

A reduction in cell viability in the presence of this compound and testosterone, compared to testosterone alone, indicates inhibition of estrogen-dependent growth.

-

-

Quantification of Estradiol (Optional):

-

At the end of the treatment period, collect the cell culture supernatant.

-

Quantify the concentration of estradiol in the supernatant using a specific ELISA kit.

-

A dose-dependent decrease in estradiol levels in the this compound-treated wells confirms aromatase inhibition.

-

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation or estradiol production for each this compound concentration. Determine the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Aromatase Signaling Pathway and Inhibition

Caption: Aromatase converts androgens to estrogens, which promote cell proliferation.

Experimental Workflow for Aromatase Inhibitor Screening

Caption: Workflow for identifying and characterizing aromatase inhibitors.

Mechanism of Action

Kinetic analyses of tobacco alkaloids closely related to this compound, such as nicotine, cotinine, and anabasine, have demonstrated a competitive inhibition mechanism with respect to the androgen substrate.[4][5] This suggests that these compounds likely bind to the active site of the aromatase enzyme, thereby preventing the binding and conversion of androgens to estrogens. While a definitive kinetic analysis for this compound has not been detailed in the reviewed literature, its structural similarity to other competitive inhibitors points towards a similar mechanism of action.

Conclusion and Future Directions

This compound exhibits potent inhibitory activity against human aromatase in vitro, surpassing the potency of nicotine by approximately seven-fold.[1][2][7] This characteristic positions this compound as an interesting lead compound for the development of novel aromatase inhibitors. The provided experimental protocols offer a robust framework for further investigation into its inhibitory kinetics, cellular efficacy, and potential for therapeutic application. Future research should focus on detailed kinetic studies to confirm its mechanism of inhibition, structure-activity relationship studies to potentially enhance its potency and selectivity, and in vivo studies to evaluate its efficacy and safety profile in preclinical models of hormone-dependent diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biology of Aromatase - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Myosmine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosmine, a tobacco alkaloid also found in various foodstuffs, has garnered increasing scientific interest due to its potential toxicological implications. Structurally related to nicotine, this compound exhibits a distinct toxicological profile characterized by genotoxicity, metabolic activation to potentially carcinogenic compounds, and interactions with key enzymatic and neurotransmitter systems. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound, summarizing key data on its chemistry, pharmacokinetics, acute toxicity, genotoxicity, and pharmacodynamics. Detailed methodologies for pivotal experiments are provided, and key signaling pathways are visualized. Notably, this guide also highlights significant gaps in the existing toxicological database for this compound, particularly concerning repeated-dose toxicity, reproductive and developmental effects, and a comprehensive neurotoxicity assessment.

Chemical and Physical Properties

This compound, with the systematic name 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a bicyclic alkaloid composed of a pyridine ring and a 3,4-dihydro-2H-pyrrole ring.[1] Its chemical structure is similar to that of nicotine but lacks the N-methyl group and possesses a double bond in the pyrroline ring.

| Property | Value | Reference(s) |

| CAS Number | 532-12-7 | [2] |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 42-44 °C | [3] |

| Boiling Point | 244.7 ± 22.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in water (254 g/L at 25 °C) | [4] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been partially characterized, primarily in rodent models.

Absorption

Data on the oral absorption and bioavailability of this compound are limited. However, studies on its metabolism following oral administration to rats indicate that it is absorbed from the gastrointestinal tract.[5][6]

Distribution

Following intravenous administration of [¹⁴C]this compound to Long-Evans rats, radioactivity was rapidly distributed.[7] High concentrations of radioactivity were observed in the stomach, salivary glands, and lachrymal glands shortly after administration.[7] At 1 and 4 hours post-administration, the highest levels of radioactivity were found in the accessory genital gland.[7] Notably, high levels of non-extractable radioactivity were present in esophageal tissue and melanin-containing tissues, suggesting potential for accumulation in these areas.[7] The half-life for the disappearance of radioactivity from various tissues was approximately 1 hour.[7]

Metabolism

This compound undergoes extensive metabolism. In Wistar rats treated with oral doses of [³H]this compound, the major metabolites identified in urine were 4-oxo-4-(3-pyridyl)butyric acid (keto acid), accounting for 50-63% of the total radioactivity, and 3-pyridylacetic acid (20-26%).[5][6] Minor metabolites included 3-pyridylmethanol (3-5%), 3'-hydroxythis compound (2%), and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) (1-3%).[5][6]

This compound can also be activated through non-enzymatic pathways. Under acidic conditions, it can undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent esophageal carcinogen, and HPB.[8][9] Peroxidation of this compound, for instance with hydrogen peroxide, can also yield HPB and other metabolites.[10][11]

References

- 1. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tissue distribution and excretion of this compound after i.v. administration to Long-Evans rats using quantitative whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

Myosmine in Commercial Tobacco Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myosmine, a minor tobacco alkaloid, is a naturally occurring compound in tobacco and is also found in various food products. While present in lower concentrations than nicotine, its toxicological profile warrants careful consideration. This compound is a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) and exhibits its own biological activities, including the ability to induce DNA damage, inhibit aromatase, and modulate neurotransmitter release. This technical guide provides a comprehensive overview of the occurrence of this compound in commercial tobacco products, detailed analytical methodologies for its quantification, and an exploration of its metabolic and signaling pathways. The information presented herein is intended to support research, regulatory, and drug development efforts related to tobacco product constituents and their health effects.

Occurrence of this compound in Commercial Tobacco Products

This compound is consistently detected in a range of commercial tobacco products, including traditional cigarettes, smokeless tobacco, and modern oral nicotine products. The concentration of this compound can vary significantly depending on the tobacco type, curing process, and product design.

Data Presentation: Quantitative Levels of this compound

The following table summarizes the reported concentrations of this compound across various commercial tobacco products.

| Tobacco Product Category | Specific Product Type | This compound Concentration Range (µg/g) | Reference(s) |

| Cigarettes | Tobacco Filler (50 US Brands) | 8.64 - 17.3 | [1] |

| Mentholated vs. Non-mentholated | No significant difference | [1] | |

| Smokeless Tobacco | Nicotine Pouches (on! PLUS) | < 0.055% of nicotine level | [2] |

| E-Cigarettes | E-liquids | 8.7 - 62.7 | [3] |

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in complex matrices like tobacco is crucial for research and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the predominant analytical techniques employed. The use of isotopically labeled internal standards, such as this compound-d4, is critical for achieving high accuracy and precision by correcting for matrix effects and procedural losses.[4]

Experimental Protocol 1: Quantification of this compound in Tobacco Filler by GC-MS/MS

This protocol is adapted from the methodology described for the analysis of minor tobacco alkaloids in cigarette filler.[1]

1. Sample Preparation:

-

Weigh 400 mg (± 0.5 mg) of the tobacco sample into a 15-mL amber glass vial.

-

Spike the sample with 50 µL of a deuterated internal standard solution (e.g., D3-Nicotine at 0.85 mg/mL, which can be used as an internal standard for this compound).[1]

-

Allow the sample to stand for 15 minutes to permit the internal standard to absorb into the tobacco matrix.[1]

-

Add 1 mL of 2N NaOH and let the mixture stand for 30 minutes.

-

Add 10 mL of methyl tert-butyl ether (MTBE) and agitate the sample for 1 hour.

-

Filter the extract into a GC vial for analysis.

2. GC-MS/MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.

-

Column: DB-1701 capillary column (30 m x 0.250 mm ID, 0.25 µm film thickness).[1]

-

Injector: Split/splitless injector at 250°C with a split ratio of 4:1.[1]

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.[1]

-

Oven Temperature Program: Initial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 2°C/min to 178°C; finally ramp at 120°C/min to 280°C and hold for 1 min.[1]

-

Transfer Line Temperature: 285°C.[1]

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Quantification:

-

A calibration curve is generated using analytical standards of this compound.

-

The concentration of this compound in the samples is determined from the calibration curve using the measured peak area ratios of the analyte to the internal standard.[4]

Experimental Protocol 2: Quantification of this compound in Oral Nicotine Pouches by UPLC-MS/MS

This protocol is based on the method developed for the analysis of nicotine degradants and impurities in on! PLUS nicotine pouches.[2]

1. Sample Preparation:

-

Prepare calibration standards of this compound at concentrations ranging from 0.025 to 5.0 µg/mL in a methanol/water (70:30, v/v) solution.[2]

-

For the sample, accurately weigh the contents of the nicotine pouch.

-

Add 100 µL of an internal standard solution (e.g., this compound-d4).

-

Add 50 mL of an extraction solution (100 mM ammonium formate buffer, pH 3).

-

Shake the sample on an orbital shaker for 40 minutes at 130 rpm.

-

Allow the sample to settle for approximately 5 minutes.

-

Transfer 100 µL of the sample solution to a filter vial and add 400 µL of 0.3 M ammonium hydroxide.

2. UPLC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters Acquity UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro Mass Spectrometer or equivalent.

-

Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 45 (±1) °C.

-

Autosampler Temperature: 10 (±1) °C.

-

Injection Volume: 1 µL.[2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

Mass Spectrometry Parameters: Capillary voltage 0.5 kV, ion source temperature 150°C, desolvation temperature 500°C, cone gas flow 20 L/h, desolvation gas flow 1000 L/h.[2]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Quantification:

-

The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualized Experimental and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound analysis and its biological effects.

Diagram 1: Experimental Workflow for this compound Quantification

Diagram 2: Metabolic Pathway of this compound

Diagram 3: Putative Signaling Pathways of this compound and its Metabolite NNN

Discussion of Biological Activities and Signaling Pathways

This compound's biological significance extends beyond its role as a precursor to NNN. It exhibits several direct and indirect effects on cellular processes.

Metabolic Activation and Carcinogenesis